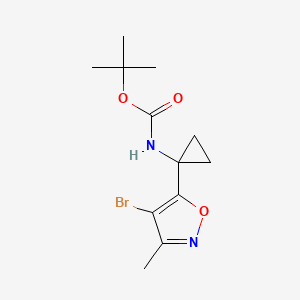

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate

Description

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate (CAS: 1380090-10-7) is a brominated isoxazole derivative featuring a cyclopropane ring fused to a carbamate-protected amine. This compound is characterized by its unique structural motifs:

- Isoxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen, substituted with bromine (at position 4) and methyl (at position 3) groups. Bromine enhances reactivity in cross-coupling reactions, while the methyl group contributes to lipophilicity .

- tert-Butoxycarbonyl (Boc) group: A common amine-protecting group in organic synthesis, offering stability under basic and nucleophilic conditions .

The compound is commercially available in 97% purity (100 mg scale) and is used in pharmaceutical and materials research, particularly for constructing complex heterocycles or as a precursor in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-7-8(13)9(18-15-7)12(5-6-12)14-10(16)17-11(2,3)4/h5-6H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXNKGWJAVCABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)C2(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-3-methylisoxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction. Finally, the carbamate moiety is added using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the isoxazole ring or the carbamate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis reactions typically require aqueous acid or base .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while hydrolysis can produce the corresponding amine and tert-butanol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Neuroprotective Effects

A case study demonstrated the compound's neuroprotective capabilities against oxidative stress induced by amyloid beta peptides. In vitro experiments indicated a reduction in cell death and inflammatory markers in astrocytes, highlighting its potential role in neurodegenerative disease therapies .

Anti-inflammatory Properties

Similar compounds have been evaluated for anti-inflammatory activity. In vivo studies using carrageenan-induced edema models revealed that certain derivatives significantly inhibited inflammation, suggesting that this compound could be beneficial in developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated that it could mitigate oxidative stress in astrocytes. The results indicated a marked decrease in pro-inflammatory cytokines and cell apoptosis, suggesting its potential as a treatment for neurodegenerative conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of isoxazole derivatives, including this compound. The findings showed promising antibacterial activity against various pathogens, indicating its potential use in developing new antibiotics to combat resistant strains .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional analysis of tert-butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate relative to analogous compounds:

Table 1: Comparative Analysis of Isoxazole and Carbamate Derivatives

Key Observations :

Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-halogenated analogs like ethyl 5-aminoisoxazole-4-carboxylate .

Solubility and Lipophilicity :

- The methyl group on the isoxazole enhances lipophilicity relative to polar derivatives like 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid, which contains hydrophilic carboxylic acid and methoxy groups .

Synthetic Utility :

- The Boc group provides orthogonal protection for amines, a feature shared with other Boc-carbamates (e.g., ’s (S)-tert-butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate) .

Chirality and Stereoselectivity: Unlike the target compound, chiral analogs like those in (e.g., tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate) are designed for stereospecific drug targeting .

Research Findings and Limitations

- Comparative Data Gaps : Direct comparisons of solubility, melting points, or biological activity with analogs are absent in the provided evidence. Further studies are needed to quantify these properties.

Biological Activity

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate, with the CAS number 1380090-08-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrN₃O₃

- Molecular Weight : 246.06 g/mol

- Structure : The compound features a cyclopropyl group attached to a bromo-substituted isoxazole, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing isoxazole rings often exhibit significant antimicrobial properties. In a study examining various derivatives of isoxazole, it was found that modifications at the 4-position of the ring can enhance antibacterial potency against Mycobacterium tuberculosis (M. tb). For instance, the introduction of a bromine atom at this position in similar compounds significantly influenced their minimum inhibitory concentration (MIC) values, suggesting that tert-butyl carbamate derivatives could also possess similar antimicrobial properties .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Isoxazole derivatives have been shown to inhibit epoxide hydrolases, which are critical in various biochemical pathways related to inflammation and infection. This inhibition can lead to altered lipid metabolism and reduced inflammatory responses, making these compounds potential candidates for further development in treating inflammatory diseases .

Study on Antitubercular Activity

In a comparative study of various isoxazole derivatives, it was noted that the introduction of hydrophobic groups like tert-butyl increased anti-tubercular activity while simultaneously decreasing solubility. For example, an isoxazole derivative with a similar structure showed an MIC of 1.56 µg/mL against M. tb, highlighting the potential efficacy of this compound in combating drug-resistant strains of tuberculosis .

| Compound | Structure | M. tb MIC (µg/mL) | Solubility (µg/mL) |

|---|---|---|---|

| 1 | 6.25 | 25.9 | |

| 2 | 1.56 | 11.2 | |

| tert-butyl derivative | TBD | TBD |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is classified with precautionary statements indicating potential risks such as irritation upon contact and harmful effects if ingested or inhaled . Further toxicological studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.